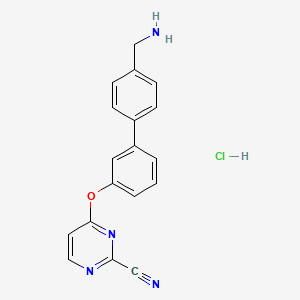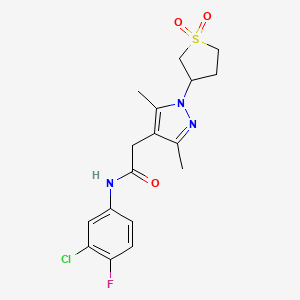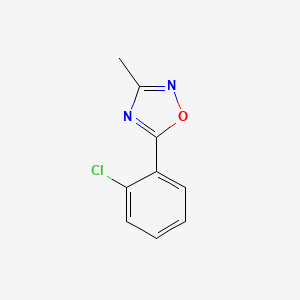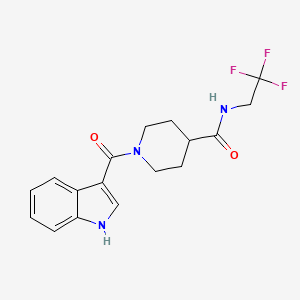
(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one is a useful research compound. Its molecular formula is C24H16N2O6 and its molecular weight is 428.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activities of Aminophenoxazinones
Aminophenoxazinones, a family of compounds with structural similarities to the specified chemical, are known for their diverse pharmacological activities. These compounds, including derivatives like Phx-1 and Phx-3, have been extensively studied for their anticancer properties against various cancer types, including gastric, colon cancer, glioblastoma, and melanoma. Besides anticancer activity, aminophenoxazinones exhibit antibacterial, antifungal, antiviral, and antiparasitic properties. These findings suggest a high potential for aminophenoxazinones as drugs, attributed to their activity levels and minimal adverse effects (J. G. Zorrilla et al., 2021).
Therapeutic Potential of Phenolic Compounds
Phenolic compounds, including tyrosol and hydroxytyrosol, found in olives, olive oil, and wine, have demonstrated significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Despite limited studies specifically in dentistry, the potential for these compounds in various clinical applications has been recognized. Their anti-inflammatory and antioxidant activities make them suitable for consideration in broader therapeutic contexts, including possibly related structures like the compound (Adriano Costa Ramos et al., 2020).
Environmental Applications and Degradation Studies
The study on the degradation of acetaminophen by advanced oxidation processes provides insights into how similar complex organic compounds might behave in environmental contexts. This research outlines the mechanisms, by-products, and biotoxicity of degradation processes, which could be relevant for understanding the environmental fate of related phenolic and aminophenoxazinone compounds (Mohammad Qutob et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one involves the condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carboxylic acid, followed by the reaction of the resulting product with 2-aminophenol and 2-nitrobenzaldehyde. The final product is obtained by reduction of the nitro group and cyclization of the resulting amine with phthalic anhydride.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2-hydroxy-4-oxocyclohexa-2,5-dien-1-carboxylic acid", "2-aminophenol", "2-nitrobenzaldehyde", "phthalic anhydride", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carboxylic acid in the presence of a suitable condensing agent to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with 2-aminophenol and 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired product.", "Step 3: Reduction of the nitro group in the product using a suitable reducing agent.", "Step 4: Cyclization of the resulting amine with phthalic anhydride in the presence of a suitable catalyst to form the final product." ] } | |
CAS番号 |
33869-21-5 |
分子式 |
C24H16N2O6 |
分子量 |
428.4 |
IUPAC名 |
7-amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one |
InChI |
InChI=1S/C24H16N2O6/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30/h1-10,27-30H,25H2 |
InChIキー |
ABNVFGQXCGFSFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)
![1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2631243.png)

![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)





![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)